molecular formula C7H16ClN B13683340 5-Chloro-N,N-dimethyl-1-pentanamine

5-Chloro-N,N-dimethyl-1-pentanamine

Cat. No.: B13683340
M. Wt: 149.66 g/mol
InChI Key: PBRUNEPVKSVOGQ-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Halogenated Amine Derivatives

5-Chloro-N,N-dimethyl-1-pentanamine, with the chemical formula C₇H₁₆ClN, belongs to the class of halogenated amine derivatives. google.com These are organic compounds that contain both a halogen atom and an amino group. The presence of these two distinct functional groups on the same carbon skeleton imparts a dual reactivity to the molecule. The tertiary amine group, with its lone pair of electrons on the nitrogen atom, can act as a base or a nucleophile. chemicalbook.com Conversely, the chlorine atom at the terminal end of the pentyl chain serves as a leaving group in nucleophilic substitution reactions. innospk.com

Amines are fundamental organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by alkyl or aryl groups. chemicalbook.com Their classification as primary, secondary, or tertiary depends on the number of organic substituents attached to the nitrogen atom. Halogenated organic compounds are widespread in medicinal chemistry and material science, with chlorinated compounds being particularly significant in the pharmaceutical industry. nih.gov The combination of these functionalities in this compound makes it a versatile reagent in organic synthesis.

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 50531-65-2C₇H₁₆ClN149.66
1,5-Dichloropentane (B10660)628-76-2C₅H₁₀Cl₂141.04
N,N-Dimethylbenzylamine103-83-3C₉H₁₃N135.21

Significance as a Versatile Precursor and Intermediate in Advanced Organic Synthesis

The dual functionality of this compound makes it a significant precursor and intermediate in the construction of more complex molecules. The chloro- group allows for the introduction of various nucleophiles, leading to the formation of a wide array of derivatives. For instance, it can be used in reactions to form ethers, esters, and other carbon-heteroatom bonds.

A primary synthetic route to this compound involves the reaction of 1,5-dichloropentane with dimethylamine (B145610). innospk.comgoogle.com This is a nucleophilic substitution reaction where the dimethylamine displaces one of the chlorine atoms of 1,5-dichloropentane. The synthesis of related chloro-containing intermediates is often a critical step in the production of pharmaceuticals and other specialty chemicals. For example, 5-chloro-2-pentanone, a related chlorinated ketone, is an important starting material for the synthesis of compounds like Ciprofloxacin. Current time information in Winnipeg, CA.

While specific high-yield syntheses for many complex chlorinated amines are proprietary or found within patent literature, the general principles of amine alkylation are well-established. The reaction of an alkyl halide with an amine is a common method for forming carbon-nitrogen bonds. chemicalbook.com

Overview of Key Research Trajectories and Challenges for Chlorinated Alkyl Amines

Research involving chlorinated alkyl amines is driven by their utility as synthetic intermediates. However, their synthesis and manipulation are not without challenges. One significant hurdle in the synthesis of primary and secondary amines via alkylation is the potential for over-alkylation, as the newly formed amine can also react with the alkyl halide. chemicalbook.com For tertiary amines like this compound, this is less of an issue in its formation from a secondary amine, but the presence of the alkyl chloride presents the possibility of intramolecular or intermolecular reactions.

The stability of chlorinated amines is another area of research, particularly in the context of water treatment, where they can be formed as disinfection byproducts. google.com Studies have shown that tertiary alkylamines can degrade in the presence of chlorine, which has implications for their persistence and reactivity in certain environments. google.com

Furthermore, the development of efficient and selective chlorination and amination reactions remains an active area of research. For instance, a dissertation on the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide, an intermediate for insecticides, highlights the importance of selecting the appropriate chlorinating agent to achieve high yields and purity. google.com The synthesis of other complex molecules, such as the serotonin (B10506) 2C agonist (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, also relies on multi-step processes involving chlorinated intermediates.

The controlled synthesis of bifunctional molecules like this compound is crucial for their effective use in multi-step synthetic sequences, such as in the preparation of pharmaceutical compounds.

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

5-chloro-N,N-dimethylpentan-1-amine

InChI

InChI=1S/C7H16ClN/c1-9(2)7-5-3-4-6-8/h3-7H2,1-2H3

InChI Key

PBRUNEPVKSVOGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro N,n Dimethyl 1 Pentanamine

Established Synthetic Pathways to Halogenated Tertiary Amines

The formation of halogenated tertiary amines like 5-Chloro-N,N-dimethyl-1-pentanamine can be achieved through various well-known synthetic transformations. These methods often involve the direct modification of amine precursors or the assembly of the molecule from smaller, functionalized fragments.

Direct Halogenation Approaches of Amine Precursors

Direct halogenation of an amine precursor such as N,N-dimethyl-1-pentanamine offers a potential route. However, this method can be challenging due to the reactivity of the amine functionality. Protecting group strategies are often necessary to prevent unwanted side reactions and to control the regioselectivity of the halogenation. nih.gov For instance, treatment of N,N-dialkylaniline N-oxides with thionyl halides has been shown to produce halogenated anilines, demonstrating a method for halogenating an aromatic amine system. nih.gov While not a direct analogue, this illustrates the principle of halogenating an amine-containing molecule.

Alkylation Reactions Involving Amine Precursors and Halogenated Reagents

A more common and generally more efficient method for the synthesis of tertiary amines is the alkylation of a secondary amine with a suitable alkyl halide. libretexts.org In the context of this compound, this would involve the reaction of dimethylamine (B145610) with a 1,5-dihalopentane, such as 1,5-dichloropentane (B10660) or 1-bromo-5-chloropentane. The use of an excess of the amine can help to minimize the formation of quaternary ammonium (B1175870) salts. youtube.com This SN2 reaction is a fundamental and widely used method for constructing C-N bonds. libretexts.org

A specific example of this approach is the reaction of 1,5-dichloropentane with dimethylamine. The reaction conditions can be optimized to favor the formation of the desired monosubstituted product, this compound.

ReactantsProductReaction TypeReference
DimethylamineThis compoundAlkylation libretexts.org
1,5-Dichloropentane

Reductive Amination Strategies for Structurally Related Alkyl Amines

Reductive amination provides another versatile route to tertiary amines. libretexts.orgcam.ac.ukorganic-chemistry.org This two-step process typically involves the reaction of an aldehyde or ketone with a secondary amine to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. libretexts.orgcam.ac.uk For the synthesis of this compound, a suitable starting material would be 5-chloropentanal (B1584631). The reaction of 5-chloropentanal with dimethylamine would generate the corresponding iminium ion, which can then be reduced using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H]. organic-chemistry.org Metal-free reductive amination protocols have also been developed. nih.gov

Aldehyde/KetoneAmineReducing AgentProductReference
5-ChloropentanalDimethylamineSodium BorohydrideThis compound organic-chemistry.org

Synthesis from Readily Available Carbon Chain Precursors

The synthesis can also commence from simple five-carbon precursors, with the chloro and dimethylamino groups being introduced in a strategic manner.

Transformations from Pentane (B18724) Derivatives bearing appropriate leaving groups

A key starting material for the synthesis is a pentane derivative with a good leaving group at the 5-position, which facilitates nucleophilic substitution by the dimethylamino group. 1,5-Dichloropentane is a suitable precursor, which can be prepared from 1,5-pentanediol (B104693) by treatment with concentrated hydrochloric acid under pressure. google.com Other dihalogenated pentanes could also serve as starting points.

Strategic Incorporation of the N,N-Dimethylamino Moiety

The N,N-dimethylamino group can be introduced through various methods. As mentioned in section 2.1.2, the direct alkylation of dimethylamine with a suitable halo-substituted pentane is a primary method. libretexts.org The use of N,N-dimethylformamide (DMF) as a source of the dimethylamino group has also been reported in various synthetic transformations, although its direct application to form this specific compound from a pentane precursor is less common. mdpi.com The synthesis of various N,N-dimethylamino-containing compounds highlights the versatility of introducing this functional group. nih.govresearchgate.netgoogle.comgoogle.com

Optimization of Reaction Conditions and Process Efficiency

The efficiency of synthesizing this compound is critically dependent on the fine-tuning of reaction parameters. A common laboratory-scale synthesis involves the nucleophilic substitution of a dihaloalkane, such as 1,5-dichloropentane or 1-bromo-5-chloropentane, with dimethylamine. The primary challenge in this approach is controlling the selectivity to prevent the formation of the double-alkylation product, where the amine reacts at both ends of the pentane chain.

Optimization strategies focus on several key variables:

Stoichiometry : Using a carefully controlled excess of the dihaloalkane can favor mono-alkylation, leaving one halogen intact. Conversely, using an excess of the amine can lead to the formation of the diamine byproduct. youtube.com

Solvent : The choice of solvent impacts the solubility of reactants and the rate of reaction. Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed. Studies on related amination reactions have shown that the solvent can significantly affect conversion and selectivity. scielo.br For instance, in an improved preparation of a related intermediate, a binary mixed solvent system (DMF:DMC) was found to dramatically increase the reaction speed. asianpubs.org

Temperature : Reaction temperature influences the rate of both the desired reaction and potential side reactions. Lower temperatures can enhance selectivity but may require longer reaction times. Optimized temperature profiles are crucial for maximizing yield.

Base : In cases where the amine salt is used or formed during the reaction, an external base may be added to liberate the free amine for the reaction and to neutralize the acid generated, driving the reaction to completion.

The table below illustrates how varying reaction conditions can influence the synthesis, based on general principles of nucleophilic substitution reactions.

Table 1: Influence of Reaction Parameters on Mono-amination of Dihaloalkanes

Parameter Condition A (Favors Mono-substitution) Condition B (Favors Di-substitution) Rationale
Dihaloalkane:Amine Ratio > 1:1 (Excess Dihaloalkane) < 1:2 (Excess Amine) High concentration of dihaloalkane increases the probability of an amine molecule reacting with it over the mono-substituted product.
Temperature Low to Moderate (e.g., 0-25 °C) High (e.g., > 50 °C) Higher temperatures provide more energy to overcome the activation barrier for the second substitution, which may be sterically more hindered.
Solvent Polarity Moderate Polarity High Polarity (e.g., DMF, DMSO) Highly polar solvents can stabilize the charged transition state of the nucleophilic substitution, accelerating the reaction rate, potentially for both steps.

| Reaction Time | Short / Monitored | Long / To Completion | Stopping the reaction before completion can yield a higher proportion of the mono-substituted product. |

Investigation of Catalytic Systems in Synthetic Routes

Modern synthetic chemistry increasingly relies on catalytic systems to improve the efficiency and environmental footprint of reactions. For the synthesis of amines, catalytic reductive amination and C-H amination represent powerful alternatives to traditional alkylation methods. acs.orgspringernature.com

Catalytic reductive amination involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent and a catalyst. springernature.com For a molecule like this compound, a potential route could involve the reductive amination of 5-chloropentanal with dimethylamine. A variety of catalysts, including those based on noble metals (e.g., Ru, Rh, Ir, Pd) and non-noble metals (e.g., Ni, Co, Fe), have been developed for this purpose. kanto.co.jpfrontiersin.org For example, RuCl2(PPh3)3 has been demonstrated as a simple and efficient pre-catalyst for the reductive amination of a wide range of aldehydes and ketones. springernature.com

Catalytic C-H amination is another advanced strategy that enables the direct functionalization of C-H bonds. alfachemic.com This method could theoretically form the target molecule by directly aminating a chloroalkane. Dirhodium species, for instance, are effective for intramolecular C-H aminations, while palladium catalysts have been used for intermolecular versions, often requiring a directing group to achieve regioselectivity. alfachemic.com

The table below summarizes various catalytic systems applicable to amine synthesis.

Table 2: Catalytic Systems for Amine Synthesis

Catalytic System Catalyst Type Typical Reaction Advantages & Characteristics
Reductive Amination Homogeneous Ru-complexes (e.g., RuCl2(PPh3)3) Aldehyde/Ketone + Amine + H₂ High selectivity for primary amines, simple and commercially available catalyst. springernature.com
Reductive Amination Homogeneous Ir-complexes (e.g., Ir-PA2) Aldehyde/Ketone + Amine + H₂ High activity, applicable to sterically bulky substrates. kanto.co.jp
C-H Amination Dirhodium species (e.g., Rh₂(esp)₂) Alkane + Amine precursor + Oxidant Powerful for intramolecular reactions, high chemo- and regioselectivity. alfachemic.com

| Reductive Alkylation | Heterogeneous Pt on carbon | Nitroarene + Aldehyde + H₂ | Advantageous in terms of selectivity and yield for N-alkyl-N-aryl amines. frontiersin.org |

Control of Regioselectivity and Stereochemistry in Chiral Analogue Synthesis

While this compound is an achiral molecule, the principles of regioselective and stereoselective synthesis are crucial for preparing its more complex, chiral analogues, which may have applications in areas like asymmetric catalysis or medicinal chemistry.

Regioselectivity

Regioselectivity refers to the control of the reaction site within a molecule. In the context of synthesizing the title compound from a precursor with multiple reactive sites, such as 1-chloro-5-iodopentane, regioselectivity is key. The reaction with dimethylamine would preferentially occur at the carbon bonded to iodine, the more reactive leaving group, yielding this compound.

In more advanced syntheses like C-H amination, regioselectivity is a significant challenge. The site of halogenation or amination is often determined by the stability of the radical or carbocation intermediate. youtube.com For instance, functionalization tends to occur at the most highly substituted carbon. youtube.com Catalytic systems can override these inherent tendencies through the use of directing groups that position the catalyst at a specific C-H bond. alfachemic.com

Stereochemistry in Chiral Analogue Synthesis

The synthesis of chiral amines from prochiral starting materials requires stereochemical control to produce a single enantiomer. This is a central goal in modern organic synthesis. numberanalytics.com For an analogue of this compound, a chiral center could be introduced by adding a substituent to the pentyl chain.

Several strategies are employed to achieve asymmetric amination:

Chiral Auxiliaries : A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of the reaction. After the desired stereocenter is set, the auxiliary is removed. numberanalytics.com

Asymmetric Catalysis : A chiral catalyst, typically a transition metal complex with a chiral ligand or a chiral organocatalyst, is used to create a chiral environment around the substrate. numberanalytics.comnih.gov This approach is highly efficient as only a small amount of the chiral catalyst is needed. Hydrogen-borrowing catalysis using chiral iridium or rhodium complexes is a powerful method for the asymmetric alkylation of amines with alcohols. nih.gov

Biocatalysis : Enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), offer excellent stereoselectivity under mild reaction conditions and are increasingly used for the synthesis of chiral amines. researchgate.net

The following table outlines key approaches to asymmetric amine synthesis.

Table 3: Strategies for Asymmetric Synthesis of Chiral Amines

Strategy Method Catalyst/Reagent Example Typical Outcome
Asymmetric Catalysis Hydrogen-Borrowing Chiral Iridium(III) complex with a chiral ligand Controls the facial selectivity of imine reduction, yielding enantioenriched amines. nih.gov
Asymmetric Catalysis Photoredox Catalysis Chiral BINOL phosphoric acid Mediates enantioselective addition of α-amino radicals to alkenes. acs.org
Chiral Auxiliary Sulfinamide-Mediated Ellman's tert-butanesulfinamide (tBS) The chiral sulfinyl group directs the stereoselective addition of a nucleophile to an imine. researchgate.net

| Biocatalysis | Enzymatic Reduction | Imine Reductase (IRED) | Asymmetric reduction of a pre-formed imine to a target chiral amine with high enantiomeric excess (>99% ee often achievable). researchgate.net |

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is characterized by the presence of two key functional groups: a terminal chloroalkane and a tertiary amine. This bifunctional nature dictates its reactivity, allowing for a range of intramolecular and intermolecular reactions. The interplay between these two groups, particularly the spatial relationship which allows for interaction, is a defining feature of its chemistry.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro N,n Dimethyl 1 Pentanamine

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The primary reaction site for nucleophilic attack is the carbon atom bonded to the chlorine atom. The chlorine, being an effective leaving group, facilitates substitution reactions. However, the presence of the tertiary amine group at the other end of the five-carbon chain significantly influences the mechanism and outcome of these reactions.

Intramolecular Cyclization Reactions and Formation of Cyclic Intermediates

The most notable reaction of 5-Chloro-N,N-dimethyl-1-pentanamine is its propensity to undergo intramolecular cyclization. The nitrogen atom of the tertiary amine acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This process is a classic example of an intramolecular SN2 reaction.

The reaction proceeds via the formation of a five-membered cyclic ammonium (B1175870) salt, the 1,1-dimethylpyrrolidinium cation. This type of reaction is generally favored when forming five- or six-membered rings due to favorable thermodynamics and kinetics. The formation of a five-membered ring from a 5-chloropentyl chain is a highly efficient process.

The mechanism involves the lone pair of electrons on the nitrogen atom attacking the C-Cl bond from the backside, leading to the displacement of the chloride ion and the formation of the cyclic product. This intramolecular reaction is often significantly faster than corresponding intermolecular reactions, a phenomenon attributed to the high effective concentration of the internal nucleophile.

Key Product of Intramolecular Cyclization:

1,1-Dimethylpyrrolidinium chloride

Intermolecular Substitution Reactions with Various Nucleophiles

While intramolecular cyclization is a dominant pathway, this compound can also undergo intermolecular substitution reactions with a variety of external nucleophiles. In these reactions, an external nucleophile competes with the internal tertiary amine to attack the carbon-chlorine bond.

The outcome of the reaction (intramolecular vs. intermolecular) is influenced by several factors, including the concentration of the external nucleophile, its nucleophilicity, and the reaction conditions such as solvent and temperature. High concentrations of a strong external nucleophile can favor the intermolecular pathway.

A range of nucleophiles can be employed to displace the chloride, leading to a variety of substituted pentanamine derivatives. These reactions typically follow an SN2 mechanism, resulting in the inversion of configuration if the carbon center were chiral.

Below is a representative table of potential intermolecular substitution reactions. Please note that specific yields can vary significantly based on reaction conditions.

Nucleophile (Nu⁻)Reagent ExampleProduct
Azide (N₃⁻)Sodium Azide (NaN₃)5-Azido-N,N-dimethyl-1-pentanamine
Cyanide (CN⁻)Sodium Cyanide (NaCN)6-(Dimethylamino)hexanenitrile
Iodide (I⁻)Sodium Iodide (NaI)5-Iodo-N,N-dimethyl-1-pentanamine
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)5-(Dimethylamino)-1-pentanol
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)N,N-Dimethyl-5-(phenylthio)-1-pentanamine

Investigation of Anchimeric Assistance and Neighboring Group Participation

The enhanced rate of cyclization of this compound is a clear indication of anchimeric assistance, also known as neighboring group participation (NGP). chem-station.comsmartstartinstitute.comwikipedia.orgdalalinstitute.com This phenomenon occurs when a nearby functional group within the same molecule participates in the rate-determining step of a reaction, leading to a significant rate acceleration compared to a similar molecule lacking the participating group. chem-station.comsmartstartinstitute.comwikipedia.orgdalalinstitute.com

In this case, the tertiary amine acts as the neighboring group. smartstartinstitute.comdalalinstitute.com The lone pair of electrons on the nitrogen atom assists in the departure of the chloride leaving group by forming a cyclic intermediate, the 1,1-dimethylpyrrolidinium ion. smartstartinstitute.comdalalinstitute.com This participation lowers the activation energy of the reaction.

The mechanism involving NGP consists of two consecutive SN2 steps:

Intramolecular attack: The nitrogen atom attacks the carbon with the leaving group, forming the cyclic intermediate.

Intermolecular attack: If an external nucleophile is present, it can then attack one of the carbons of the cyclic intermediate, leading to the ring-opened product.

The rate enhancement due to NGP can be substantial. For instance, the hydrolysis of mustard gas (bis(2-chloroethyl) sulfide) is significantly faster than that of a simple primary alkyl chloride due to the participation of the sulfur atom, a phenomenon analogous to the role of the nitrogen atom in this compound. smartstartinstitute.comwikipedia.org

Reactions Involving the Tertiary Amine Functionality

The tertiary amine group in this compound can also undergo reactions independently of the chlorinated carbon center, primarily quaternization and oxidation.

Quaternization Reactions to Form Quaternary Ammonium Salts

The lone pair of electrons on the nitrogen atom of the tertiary amine makes it nucleophilic and basic, allowing it to react with alkylating agents to form quaternary ammonium salts. This is a type of SN2 reaction where the amine is the nucleophile.

Common alkylating agents include alkyl halides such as methyl iodide. The reaction with methyl iodide would yield N,N,N-trimethyl-5-chloropentan-1-aminium iodide. The rate of this reaction is dependent on the nature of the alkylating agent, the solvent, and the temperature.

The table below provides illustrative data on the quaternization of tertiary amines with alkyl halides, demonstrating the influence of the alkyl halide on the reaction kinetics. The data is based on the quaternization of a polymer containing dimethylaminoethyl methacrylate (B99206) units, which is a comparable system.

Kinetics of Quaternization of a Tertiary Amine Polymer at 50°C

Alkyl HalideRate Constant (k) [L mol⁻¹ s⁻¹]
1-Iodobutane1.8 x 10⁻⁴
1-Iodoheptane1.2 x 10⁻⁴
1-Iododecane0.9 x 10⁻⁴

This data is representative and based on a related polymer system.

Oxidation Reactions of the Amine Group

The tertiary amine functionality can be oxidized to form an amine N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxycarboxylic acids (like m-CPBA), and ozone. thieme-connect.denih.gov

The reaction with hydrogen peroxide is a widely used method for the preparation of N-oxides from tertiary amines. thieme-connect.denih.gov The oxidation of this compound would result in the formation of this compound N-oxide. This transformation converts the basic amine into a highly polar, often hygroscopic, N-oxide functional group. nih.gov

The yields for the oxidation of tertiary amines to their corresponding N-oxides are generally high, as shown in the representative data below.

Yields for the Oxidation of Tertiary Amines to N-Oxides with Hydrogen Peroxide

Tertiary AmineYield of N-Oxide (%)
N,N-Dimethyldodecylamine97-99.5
N,N-Dimethyltetradecylamine97-99.5
N,N-Dimethylhexadecylamine97-99.5
N,N-Dimethylbenzylamine>95

This data is representative of typical yields for the oxidation of various tertiary amines.

Electrophilic Attack and Derivatization at the Nitrogen Center

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. This reactivity is fundamental to the derivatization of this compound at the nitrogen center. A primary example of such a reaction is quaternization, a process that leads to the formation of a quaternary ammonium salt. This transformation is a classic example of the Menschutkin reaction, which involves the alkylation of a tertiary amine. wikipedia.org

In the context of this compound, two principal types of electrophilic attack at the nitrogen can be envisioned: intermolecular and intramolecular.

Intermolecular Alkylation: The reaction with an external alkyl halide (e.g., methyl iodide or benzyl (B1604629) chloride) would lead to the formation of a quaternary ammonium salt. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The rate of this reaction is influenced by several factors, including the nature of the alkyl halide, the solvent, and the steric hindrance around the nitrogen atom. For instance, alkyl iodides are generally more reactive than alkyl chlorides in such reactions. wikipedia.org

Intramolecular Cyclization: A significant and often competing reaction is the intramolecular cyclization, where the nucleophilic nitrogen atom attacks the electrophilic carbon at the other end of the same molecule (C5), which bears the chlorine atom. This internal SN2 reaction results in the formation of a five-membered heterocyclic ring, specifically the 1,1-dimethylpyrrolidinium cation. This type of reaction is common for ω-haloamines.

The general scheme for the electrophilic attack at the nitrogen center can be summarized as follows:

Reaction TypeElectrophileProduct
Intermolecular AlkylationExternal Alkyl Halide (R-X)Quaternary Ammonium Salt
Intramolecular CyclizationInternal Carbon-Chlorine Bond1,1-dimethylpyrrolidinium chloride

Mechanistic Investigations of Key Chemical Transformations

The mechanistic details of the chemical transformations of this compound, particularly its intramolecular cyclization, are of significant interest for understanding and controlling its reactivity.

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

The intramolecular cyclization of this compound to form the 1,1-dimethylpyrrolidinium cation is anticipated to follow first-order kinetics, as the rate of the reaction is dependent on the concentration of a single molecular species. The rate-determining step is the nucleophilic attack of the nitrogen atom on the carbon bearing the chlorine atom.

The rate of this intramolecular SN2 reaction is influenced by several factors:

Solvent Polarity: Polar solvents are known to accelerate the Menschutkin reaction, and a similar effect is expected for the intramolecular cyclization, as the transition state is more polar than the reactant. sciensage.info

Nature of the Leaving Group: The rate of cyclization is dependent on the nature of the halogen. For analogous compounds, the reaction rate generally follows the order I > Br > Cl, consistent with the leaving group ability of the halide ions.

Ring Size of the Product: The formation of five- and six-membered rings is generally favored in intramolecular reactions due to favorable entropic and enthalpic factors. The formation of the five-membered pyrrolidinium (B1226570) ring from this compound is expected to be a kinetically favorable process.

A hypothetical kinetic data table for the intramolecular cyclization could be represented as follows, illustrating the expected trend with different leaving groups based on general principles of SN2 reactions:

Reactant (Analogous Compound)Leaving GroupRelative Rate of Cyclization
5-Iodo-N,N-dimethyl-1-pentanamineIkI (fastest)
5-Bromo-N,N-dimethyl-1-pentanamineBrkBr
This compoundClkCl (slowest)

Elucidation of Reaction Intermediates and Transition States

The intramolecular cyclization of this compound proceeds through a well-defined transition state. No stable reaction intermediates are formed during this concerted SN2 process.

Transition State: The transition state for the intramolecular cyclization involves the simultaneous formation of the new carbon-nitrogen bond and the breaking of the carbon-chlorine bond. In this transition state, the nitrogen atom, the C5 carbon, and the chlorine atom are colinear, which is the optimal geometry for an SN2 reaction. The nitrogen atom has a partial positive charge, and the chlorine atom has a partial negative charge. The geometry of the five-carbon chain must adopt a conformation that allows the nitrogen nucleophile and the C5 electrophilic center to come into close proximity for the reaction to occur.

Computational studies on analogous radical cyclizations have been used to understand the geometries and energies of transition states. sciensage.info While not a direct equivalent, these studies highlight the importance of the conformational arrangement of the carbon chain in achieving the transition state. For the intramolecular SN2 reaction of this compound, the transition state would be a highly organized structure where the developing charges are stabilized by the solvent.

The key features of the proposed transition state for the intramolecular cyclization are summarized below:

FeatureDescription
Geometry A five-membered ring-like structure with the N, C5, and Cl atoms aligned.
Bonding Partial C-N bond formation and partial C-Cl bond cleavage.
Charge Distribution Development of a partial positive charge on the nitrogen atom and a partial negative charge on the chlorine atom.
Energy Represents the energy maximum along the reaction coordinate, corresponding to the activation energy of the reaction.

The final product of this transformation is the thermodynamically stable 1,1-dimethylpyrrolidinium chloride, a five-membered heterocyclic ammonium salt.

Applications of 5 Chloro N,n Dimethyl 1 Pentanamine As a Building Block in Organic Synthesis

Synthesis of Novel Heterocyclic Compounds through Cyclization Pathways

The inherent structure of 5-Chloro-N,N-dimethyl-1-pentanamine, featuring a nucleophilic tertiary amine and an electrophilic chloropentyl chain, makes it an ideal precursor for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. The most prominent example of this is the synthesis of the 1,1-dimethylpiperidinium cation.

Through an intramolecular SN2 reaction, the dimethylamino group acts as a nucleophile, attacking the terminal carbon atom and displacing the chloride ion. This process, known as intramolecular quaternization, results in the formation of a stable, six-membered piperidinium (B107235) ring. This reaction is typically carried out by heating the starting material, often in a suitable solvent. The resulting 1,1-dimethylpiperidinium chloride is a quaternary ammonium (B1175870) salt that has applications as a phase-transfer catalyst and in the synthesis of other fine chemicals.

Table 1: Intramolecular Cyclization of this compound

ReactantProductReaction TypeSignificance
This compound1,1-Dimethylpiperidinium chlorideIntramolecular QuaternizationSynthesis of a six-membered heterocyclic quaternary ammonium salt.

This cyclization pathway is a fundamental transformation that highlights the utility of this haloamine in constructing heterocyclic frameworks.

Preparation of Advanced Intermediates for Complex Organic Molecules

Beyond its use in forming simple heterocycles, this compound is a key starting material for the synthesis of more elaborate intermediates that are subsequently used in the assembly of complex target molecules.

Role in the Construction of Substituted Alkyl Amines with Extended Carbon Chains

The chloro group of this compound is susceptible to nucleophilic substitution by a wide array of nucleophiles. This reactivity allows for the facile introduction of various functional groups and the extension of the carbon skeleton. For instance, the reaction with carbon nucleophiles, such as those derived from Grignard reagents or organolithium compounds, can be used to form new carbon-carbon bonds. This leads to the generation of a diverse library of N,N-dimethylalkylamines with extended and often more complex carbon chains. These products can then serve as crucial intermediates in the synthesis of larger, multi-functional molecules.

Contribution to the Synthesis of Polyamines and Functionalized Derivatives

The electrophilic nature of the chloropentyl moiety allows for the straightforward synthesis of polyamines. By reacting this compound with a primary or secondary amine, a new carbon-nitrogen bond is formed, linking the two amine fragments. This reaction provides a direct route to unsymmetrical diamines and, through iterative steps, to higher polyamines with a defined five-carbon spacer unit. Polyamines are an important class of compounds with diverse biological activities and applications as chelating agents and in materials science. rsc.orgtcichemicals.com The ability to selectively introduce the N,N-dimethylaminopentyl moiety is a valuable tool in the targeted synthesis of complex polyamine architectures. rsc.org

Table 2: Synthesis of a Diamine using this compound

Reactant 1Reactant 2ProductReaction TypeSignificance
This compoundA Primary or Secondary AmineN,N-dimethyl-N'-(substituted)-1,5-pentanediamineNucleophilic SubstitutionFormation of an unsymmetrical diamine, a building block for polyamines.

Utilization in Multi-Step Convergent and Divergent Synthetic Sequences

The bifunctional nature of this compound lends itself well to both convergent and divergent synthetic strategies, which are cornerstones of modern organic synthesis for the efficient construction of complex molecules.

In a convergent synthesis , different fragments of a target molecule are prepared separately and then coupled together at a late stage. This compound can be elaborated into one of these key fragments, carrying the N,N-dimethylaminopentyl group, which is then joined with another complex intermediate to assemble the final product.

Conversely, in a divergent synthesis , a common starting material is used to generate a library of structurally related compounds. This compound is an excellent substrate for such an approach. The reactive chloro group can be displaced by a variety of different nucleophiles, leading to a diverse range of products, all containing the common N,N-dimethylaminopentyl scaffold. This strategy is particularly powerful in medicinal chemistry for the rapid exploration of structure-activity relationships.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution ¹H and ¹³C NMR Applications for Backbone and Substituent Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are primary methods for the initial structural verification of 5-Chloro-N,N-dimethyl-1-pentanamine. The analysis of chemical shifts, signal integrations, and coupling patterns allows for the unambiguous assignment of each proton and carbon atom in the molecule.

In a typical ¹H NMR spectrum, the protons of the N,N-dimethyl group would appear as a sharp singlet, being chemically equivalent and without adjacent protons to couple with. The protons on the pentyl chain would exhibit more complex splitting patterns (triplets, quintets, etc.) due to spin-spin coupling with neighboring protons. The protons on the carbon adjacent to the nitrogen (C1) and the carbon adjacent to the chlorine (C5) would be the most deshielded and therefore found at higher chemical shifts.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbons bonded to nitrogen and chlorine appearing at lower fields (higher ppm values).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
N(CH₃)₂2.2 - 2.3s (singlet)6H
H-1 (α to N)2.2 - 2.4t (triplet)2H
H-21.4 - 1.6m (multiplet)2H
H-31.3 - 1.5m (multiplet)2H
H-41.7 - 1.9m (multiplet)2H
H-5 (α to Cl)3.5 - 3.6t (triplet)2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Carbon Assignment Predicted Chemical Shift (ppm)
N(CH₃)₂45 - 47
C-1 (α to N)58 - 60
C-226 - 28
C-324 - 26
C-432 - 34
C-5 (α to Cl)44 - 46

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Confirmation

To definitively confirm the structural assignments made from 1D NMR, advanced 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the protons on adjacent carbons of the pentyl chain (H-1 with H-2, H-2 with H-3, H-3 with H-4, and H-4 with H-5), confirming the connectivity of the backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a direct and unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for confirming the placement of substituents. For instance, correlations would be observed between the N-methyl protons and C-1, as well as between the H-1 protons and the N-methyl carbons, confirming the N,N-dimethylamino group's position.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) would be expected, and due to the presence of chlorine, an isotopic pattern with peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio would be characteristic. The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.orgyoutube.com This would result in a stable iminium ion. Another common fragmentation would be the loss of a chlorine radical.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Fragmentation Pathway
149/151[C₇H₁₆ClN]⁺Molecular Ion ([M]⁺)
114[C₇H₁₆N]⁺Loss of Cl radical
58[C₃H₈N]⁺Alpha-cleavage

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. copernicus.orgcopernicus.org The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. This method allows for both the quantification of the compound and the identification of any volatile impurities. researchgate.net For the analysis of amines, derivatization is sometimes employed to improve chromatographic performance and sensitivity. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For a polar compound like this compound, reversed-phase HPLC is a common approach. thermofisher.comnih.govnih.govacs.org A nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention time of the compound can be adjusted by modifying the composition and pH of the mobile phase. Due to the lack of a strong chromophore in this compound, UV detection at low wavelengths or the use of a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be necessary. Alternatively, pre-column derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity. sigmaaldrich.com

Theoretical and Computational Chemistry Studies on 5 Chloro N,n Dimethyl 1 Pentanamine

Conformational Analysis and Energy Landscapes of the Compound

The conformational landscape of 5-Chloro-N,N-dimethyl-1-pentanamine is primarily dictated by the rotation around its single bonds. The flexibility of the five-carbon chain, coupled with the rotations around the C-N bonds of the dimethylamino group, gives rise to a multitude of possible conformers. Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are standard tools for investigating such conformational spaces. nih.govnih.gov

For instance, gauche interactions within the alkyl chain would introduce steric strain, leading to higher energy conformers compared to an all-trans arrangement. However, the interaction between the nitrogen's lone pair and anti-bonding orbitals of adjacent C-C or C-H bonds can also influence conformational preference. nih.gov The relative orientation of the bulky chloro and dimethylamino groups is a major determinant of the lowest energy conformers.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDescription of Key Dihedral AnglesHypothetical Relative Energy (kJ/mol)
AAnti (trans) arrangement of C1-C2-C3-C4 and C2-C3-C4-C50.0 (Global Minimum)
BGauche arrangement at C2-C3 bond+ 3.5
CGauche arrangement at C3-C4 bond+ 3.8
DSyn arrangement leading to steric clash> +20.0

This table is illustrative and based on typical energy differences found in flexible alkyl chains.

Electronic Structure Investigations and Reactivity Predictions (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgtaylorandfrancis.com For this compound, the distribution of these orbitals provides significant insight into its chemical behavior.

The HOMO would be predominantly localized on the nitrogen atom of the dimethylamino group, reflecting the high energy of the non-bonding lone pair of electrons. This suggests that the nitrogen atom is the primary site for electrophilic attack, acting as a Lewis base or nucleophile. libretexts.org

The LUMO , conversely, would be centered on the anti-bonding σ* orbital of the carbon-chlorine bond. This indicates that the molecule is susceptible to nucleophilic attack at the carbon atom bonded to the chlorine, which would lead to the displacement of the chloride ion. This is a typical feature for chloroalkanes. rsc.org

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability. taylorandfrancis.com A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods like DFT can be used to calculate these orbital energies and visualize their spatial distribution. researchgate.netucl.ac.uk

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

Molecular OrbitalPredicted Primary LocalizationHypothetical Energy (eV)Implied Reactivity
HOMONitrogen lone pair (N(CH₃)₂)-8.5Nucleophilic/Basic character at Nitrogen
LUMOC-Cl σ* antibonding orbital+1.2Electrophilic character at C1, susceptible to nucleophilic substitution
HOMO-LUMO Gap-9.7Indicates moderate kinetic stability

These energy values are representative and would be refined by specific quantum chemical calculations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a solvent, revealing information about its solvation structure and intermolecular interactions over time. ulisboa.pt Such simulations model the explicit interactions between the solute and a large number of solvent molecules. nih.govbiorxiv.org

In an aqueous environment, the primary interaction for the dimethylamino group would be hydrogen bonding between the nitrogen's lone pair and the hydrogen atoms of water molecules. The strength and lifetime of these hydrogen bonds would significantly influence the molecule's solubility and conformational preferences in solution. researchgate.net The chlorinated end of the molecule, being more hydrophobic, would have weaker interactions with water.

In non-polar solvents, the dominant forces would be weaker van der Waals interactions. The flexibility of the alkyl chain would allow the molecule to adopt various conformations to maximize these favorable, albeit weak, interactions.

MD simulations can also be used to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a quantitative measure of the solvation shell structure.

Table 3: Summary of Predicted Intermolecular Interactions from Molecular Dynamics Simulations

Interaction TypeSolute Region InvolvedInteracting SolventRelative Strength
Hydrogen BondingDimethylamino group (Nitrogen)Protic solvents (e.g., Water)Strong
Dipole-DipoleC-Cl bondPolar aprotic solvents (e.g., DMSO)Moderate
Van der Waals (Dispersion)Entire molecule, especially alkyl chainAll solventsWeak but cumulative

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include the dimethylamine protons (singlet at δ ~2.2–2.4 ppm) and methylene/methine protons adjacent to chlorine (δ ~3.5–4.0 ppm). Quaternary carbons (e.g., Cl-bearing carbon) are identified via DEPT-135 .
  • HRMS : A molecular ion peak at m/z 163.10 (C₇H₁₅ClN⁺) confirms the molecular formula. Fragmentation patterns (e.g., loss of Cl or CH₃ groups) validate substituents .

What in vitro models are appropriate for evaluating the anticancer potential of this compound, and how should selectivity indices be calculated?

Advanced Research Question

  • Cell lines : Use hormone-dependent (MCF-7) and -independent (MDA-MB-231) breast adenocarcinoma, colorectal adenocarcinoma (Caco-2, HCT-116), and normal cells (hTERT-RPE1) for cytotoxicity profiling .
  • Selectivity Index (SI) : Calculate as SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Compounds with SI >3 indicate therapeutic potential .
  • Tubulin polymerization assays : Compare inhibition IC₅₀ values to colchicine (reference inhibitor) to assess mechanism .

How do structural modifications to this compound influence its binding affinity to tubulin, and what docking methodologies validate these interactions?

Advanced Research Question

  • Substituent effects : Adding sulfonamide or aryl groups enhances hydrogen bonding with tubulin residues (e.g., ASN258, GLN11), improving affinity .
  • Docking protocols : Use AutoDock Vina or GOLD with tubulin PDB:4O2B. Validate poses via RMSD <2.0 Å and hydrogen-bonding interactions .
  • Misalignment analysis : Compare docked conformers to identify critical pharmacophores (e.g., salicylamide vs. sulfonamide moieties) .

How should researchers address contradictions in bioactivity data across different cancer cell lines when evaluating this compound derivatives?

Advanced Research Question

  • Mechanistic profiling : Perform cell-cycle analysis (flow cytometry) to confirm G2/M arrest, a hallmark of tubulin-targeting agents .
  • Resistance factors : Test P-glycoprotein overexpression in resistant lines (e.g., HCT-116) using verapamil as an inhibitor .
  • Data normalization : Use Z-score normalization to account for variability in cell-line sensitivity .

What analytical strategies resolve discrepancies in spectroscopic data for this compound derivatives?

Advanced Research Question

  • Overlapping NMR signals : Apply 2D techniques (COSY, HSQC) to resolve coupled protons and assign carbons unambiguously .
  • Impurity identification : LC-MS/MS detects byproducts (e.g., dehalogenated or oxidized species) during synthesis .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data are inconclusive .

How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

Advanced Research Question

  • ADMET prediction : Use SwissADME to optimize logP (target: 1–3) and reduce CYP450 inhibition .
  • Scaffold hopping : Replace the pentanamine chain with piperazine or benzamide moieties to enhance solubility without losing activity .
  • Free-energy perturbation (FEP) : Quantify binding energy changes for substituent modifications at the colchicine-binding site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.